molecular formula C16H17ClN4O4S3 B3016814 4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 835890-63-6

4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3016814
CAS No.: 835890-63-6
M. Wt: 460.97
InChI Key: GOCOXVVYPFDGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure includes:

  • A 4-chloro substituent on the benzamide ring, which may enhance lipophilicity and influence binding interactions.
  • A morpholinosulfonyl group at the 3-position of the benzamide, a sulfonamide moiety known to modulate enzyme inhibition (e.g., carbonic anhydrase or cholinesterase) .
  • A 1,3,4-thiadiazole ring substituted with a propenylsulfanyl group at the 5-position, which may contribute to tautomerism (thione vs. thiol forms) and influence molecular interactions .

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S3/c1-2-9-26-16-20-19-15(27-16)18-14(22)11-3-4-12(17)13(10-11)28(23,24)21-5-7-25-8-6-21/h2-4,10H,1,5-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCOXVVYPFDGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound has the following structural formula:

C15H18ClN3O3S2\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}_2

Thiadiazole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. The mechanism of action can be summarized as follows:

  • Cell Membrane Interaction : The mesoionic character of thiadiazoles allows them to cross cellular membranes effectively, influencing their bioavailability and interaction with intracellular targets.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and cellular processes.
  • Induction of Apoptosis : Studies indicate that compounds similar to this one can induce apoptotic cell death in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .

Biological Activities

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 and HepG2 Cell Lines : The compound was evaluated for its cytotoxic effects against these cancer cells. Results indicated that it could induce cell cycle arrest and promote apoptosis at specific concentrations .
CompoundCell LineIC50 (µg/mL)Mechanism
4-chloro...MCF-70.28Apoptosis induction
4-chloro...HepG29.6Cell cycle arrest

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various pathogens, making them potential candidates for therapeutic applications in infectious diseases.

Pharmacokinetics

Due to the structural characteristics of thiadiazoles, the pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Its ability to cross cellular membranes is critical for its therapeutic efficacy.

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:

  • In Vitro Studies : A study investigated the cytotoxic effects of several thiadiazole derivatives on MCF-7 and HepG2 cells. The findings revealed that modifications in the chemical structure significantly affected their anticancer activity .
  • In Vivo Studies : Research involving animal models demonstrated that certain thiadiazole derivatives could target specific cancer cells effectively, showcasing their potential for targeted therapy in oncology .

Comparison with Similar Compounds

Structural Analogues with Benzamide-Thiadiazole Scaffolds

Several structurally related benzamide-thiadiazole derivatives have been synthesized and characterized:

Compound Name Key Substituents Spectral Data (IR/NMR) Biological Activity Reference
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) Chlorobenzamide, pyridyl-thiadiazole IR: ν(N-H) ~3150–3319 cm⁻¹; ¹H NMR: δ 7.5–8.5 ppm (pyridine/benzene protons) Not explicitly reported; structural focus
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Dichlorobenzamide, trichloroethyl-thiadiazole ∆G = −9.0 kcal/mol (DHFR docking); IR: ν(C=S) ~1247–1255 cm⁻¹ Potent DHFR inhibitor; forms hydrogen bonds with Asp21, Ser59, and Tyr22
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) Benzamide, cyanoacrylamide-thiadiazole IR: ν(C=O) ~1663–1682 cm⁻¹; MS: m/z 438 [M+H]⁺ Anticancer activity (cell cycle arrest, apoptosis)
Target Compound Morpholinosulfonyl, propenylsulfanyl-thiadiazole Expected IR: ν(S=O) ~1150–1250 cm⁻¹; ν(C=O) ~1680 cm⁻¹ (based on analogues) Hypothesized enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide group

Key Structural Differences :

  • Sulfonyl Groups: The target’s morpholinosulfonyl group contrasts with phenylsulfonyl moieties in compounds like 7–9 (), which exhibit tautomerism but lack the morpholine ring’s electron-donating effects .
  • Halogenation : Unlike dichloro-substituted analogues (), the target’s single chloro substituent may reduce steric hindrance, favoring enzyme active-site penetration .
Molecular Docking and Computational Insights
  • The target’s morpholinosulfonyl group may form hydrogen bonds with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase), similar to sulfonamide inhibitors in .
  • Compared to the DHFR inhibitor in (∆G = −9.0 kcal/mol), the target’s binding affinity would depend on the thiadiazole’s orientation and sulfonyl group interactions .

Q & A

Q. How to design a stability study under physiological conditions?

  • Methodology :
  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours.
  • Plasma stability : Use human plasma at 37°C; centrifuge and analyze supernatant for parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.